N'-cycloheptyl-N-(2-methoxyethyl)oxamide
Description
N'-Cycloheptyl-N-(2-methoxyethyl)oxamide is a substituted oxamide derivative characterized by a cycloheptyl group attached to one nitrogen atom and a 2-methoxyethyl group to the other. Oxamides (general structure: R¹NHC(O)C(O)NHR²) exhibit diverse applications, including pharmaceuticals, agrochemicals, and materials science, depending on their substituents . The cycloheptyl moiety introduces steric bulk and hydrophobicity, while the 2-methoxyethyl group contributes moderate polarity due to its ether oxygen. This combination likely influences solubility, stability, and biological interactions compared to simpler oxamide derivatives.
Properties
IUPAC Name |
N'-cycloheptyl-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-17-9-8-13-11(15)12(16)14-10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDPGOWFUWPMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-(2-methoxyethyl)oxamide typically involves the reaction of cycloheptylamine with 2-methoxyethylamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide. The general reaction scheme is as follows:
- The intermediate then reacts with 2-methoxyethylamine to produce N’-cycloheptyl-N-(2-methoxyethyl)oxamide.
Cycloheptylamine: reacts with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of N’-cycloheptyl-N-(2-methoxyethyl)oxamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N’-cycloheptyl-N-(2-methoxyethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxamide Derivatives
Substituent Effects on Physical Properties
Oxamide derivatives exhibit variable physical properties based on substituent size, polarity, and hydrogen-bonding capacity:
N,N′-Dipropyloxamide
- Substituents : Two propyl groups.
- Molecular Weight : 172.23 g/mol.
- Solubility: Moderately soluble in nonpolar solvents due to alkyl chains; hygroscopic in tetraalkyl derivatives .
- Melting Point : ~50°C (lower than unsubstituted oxamide, which decomposes at ~419°C) .
- Key Feature : Crystal packing dominated by N–H⋯O hydrogen bonds, forming R₂²(10) motifs .
N'-Cycloheptyl-N-(2-Methoxyethyl)Oxamide
- Substituents : Cycloheptyl (hydrophobic, bulky) and 2-methoxyethyl (polar).
- Estimated Molecular Weight : ~256.33 g/mol (calculated).
- Solubility : Likely low water solubility due to cycloheptyl; moderate solubility in polar organic solvents (e.g., DMSO) due to methoxyethyl.
- Melting Point : Estimated ~150°C, intermediate between tetraethyloxamide (liquid) and unsubstituted oxamide .
N'-(3-Chloro-4-Methylphenyl)-N-[(2-Methoxyphenyl)Methyl]Oxamide
- Substituents : Aryl groups (chlorophenyl, methoxybenzyl).
- Molecular Weight : 347.80 g/mol.
- Solubility : Low in water; higher in aromatic solvents.
WIN 8077 (Bis-Quaternary Oxamide Salt)
- Substituents: Diethylaminoethyl and chlorobenzyl.
- Activity : Potent acetylcholinesterase inhibitor (specific for acetylcholinesterase over butyrylcholinesterase) .
- Mechanism: Enhances neuromuscular transmission via cholinesterase inhibition; effective antidote for organophosphate poisoning .
Oxamide-Hydrazone Hybrids (e.g., Compound 7k)
- Substituents : Hydrazone-linked aryl/alkyl groups.
- Activity : Anticancer activity via kinase inhibition (e.g., IC₅₀ values <10 µM in cancer cell lines) .
This compound
- Predicted Activity: Potential enzyme inhibition (e.g., acetylcholinesterase) due to structural analogy to WIN 8077, but reduced potency due to lack of charged quaternary groups.
- Pharmacokinetics : Enhanced lipophilicity from cycloheptyl may improve blood-brain barrier penetration compared to polar derivatives.
Oxamide as a Slow-Release Fertilizer
- Substituents : Unsubstituted (H₂NC(O)C(O)NH₂).
- Function : Slow hydrolysis releases NH₃, reducing volatilization losses by 38–63% compared to urea .
N,N′-Bis(2-Methoxyethyl)-N,N′-Bis(Trifluoromethylsulfonyl)Oxamide
- Substituents : Methoxyethyl and trifluoromethylsulfonyl.
- Application : Chemiluminescent compositions for emergency lighting; electron-withdrawing groups enhance stability in redox reactions .
This compound
- Potential Use: Less suited for agriculture due to steric hindrance slowing hydrolysis. Possible niche in drug delivery systems leveraging its slow degradation.
Data Table: Comparative Analysis of Oxamide Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
